Ethyl 3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate
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Overview
Description
Ethyl 3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate is a highly specific chemical compound featuring a combination of multiple functional groups, including an ethyl ester, pyrazole, and oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate typically involves a multi-step reaction process:
Formation of Pyrazole Intermediate:
Starting with a cyclopropyl acetone, undergoes a condensation reaction with 3-(trifluoromethyl)-1H-pyrazole-5-carboxaldehyde in the presence of a base like sodium ethoxide to form a pyrazole intermediate.
Oxadiazole Ring Formation:
The intermediate then reacts with ethyl hydrazinecarboxylate under reflux conditions to form the oxadiazole ring structure.
Esterification Reaction:
Final step involves esterification using ethyl chloroformate in the presence of a catalytic amount of triethylamine.
Industrial Production Methods: In industrial settings, the production process is scaled up using automated reaction vessels to ensure precise control over reaction conditions. This includes:
Temperature Control: Use of jacketed reactors to maintain optimal temperatures.
Solvent Selection: High purity solvents like anhydrous ethanol to prevent any side reactions.
Purification: Utilization of column chromatography or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation:
Undergoes oxidation in the presence of oxidizing agents like potassium permanganate or chromic acid, affecting the pyrazole ring.
Reduction:
Reduction reactions with lithium aluminium hydride targeting the oxadiazole ring to potentially form corresponding amines.
Substitution:
Nucleophilic substitution reactions with halogenated reagents at the ester group.
Common Reagents and Conditions Used:
Oxidation:
Potassium permanganate, chromium trioxide.
Reduction:
Lithium aluminium hydride, sodium borohydride.
Substitution:
Bromoethane, iodine in presence of a base.
Major Products Formed:
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of pyrazole amines.
Substitution: Various substituted esters depending on the halogenated reagent used.
Scientific Research Applications
Chemistry:
Used as a building block in synthesizing more complex heterocyclic compounds due to its multiple reactive sites.
Biology:
Acts as an inhibitor for certain enzymes, thus utilized in biochemical assays.
Medicine:
Potential applications in drug development, especially as an anti-inflammatory and antifungal agent. Its unique structure could lead to novel therapeutic agents.
Industry:
Serves as a precursor in manufacturing specialty chemicals and materials for electronic components.
Mechanism of Action
The compound operates primarily by interacting with molecular targets such as enzymes and receptors. The pyrazole and oxadiazole rings allow for strong binding affinity to active sites, thus modulating biological pathways. These pathways could be critical in inflammation and fungal cell wall synthesis, providing the foundation for its medicinal uses.
Comparison with Similar Compounds
Ethyl 3-(3-(trifluoromethyl)-1H-pyrazol-1-yl)-2,3-dihydro-1,2,4-oxadiazole-5-carboxylate.
Ethyl 3-(2-(1H-pyrazol-3-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate.
Ethyl 3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,2,4-oxadiazole-5-carboxylate.
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Properties
IUPAC Name |
ethyl 3-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1,2,4-oxadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O3/c1-2-23-13(22)12-18-11(20-24-12)5-6-21-9(8-3-4-8)7-10(19-21)14(15,16)17/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBLCRMJWOVCLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)CCN2C(=CC(=N2)C(F)(F)F)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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